![molecular formula C8H11ClN4 B13592586 1-[2-(Azidomethyl)phenyl]methanaminehydrochloride CAS No. 2803863-40-1](/img/structure/B13592586.png)
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Azidomethyl)phenyl]methanaminehydrochloride typically involves the reaction of 2-(azidomethyl)phenyl isocyanides with appropriate reagents under controlled conditions. One common method includes the use of manganese-mediated oxidative radical cyclization, which involves the reaction of 2-(azidomethyl)phenyl isocyanides with methyl carbazate . This reaction proceeds through a cascade radical addition and aromatization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylmethanamines, nitrenes, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in bioconjugation techniques for labeling biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Azidomethyl)phenyl]methanaminehydrochloride involves the reactivity of the azido group, which can form nitrenes upon activation. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-amine hydrochloride: Similar in structure but with a tetrazine ring instead of an azido group.
Phenylazide derivatives: Compounds with similar azido groups attached to a phenyl ring.
Uniqueness
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride is unique due to its specific combination of an azido group and a methanamine group attached to a phenyl ring
Propriétés
Numéro CAS |
2803863-40-1 |
|---|---|
Formule moléculaire |
C8H11ClN4 |
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
[2-(azidomethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-3-1-2-4-8(7)6-11-12-10;/h1-4H,5-6,9H2;1H |
Clé InChI |
POPJNARSRDARFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)CN=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


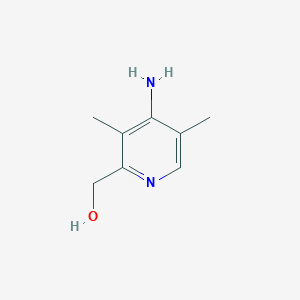
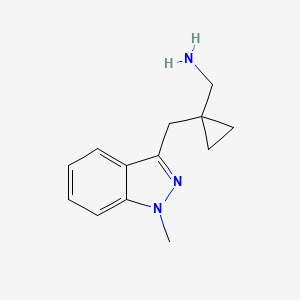

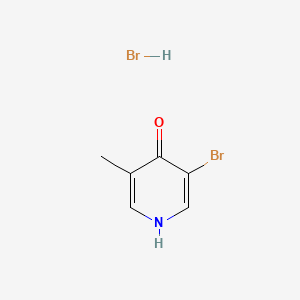
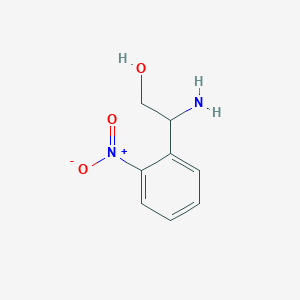
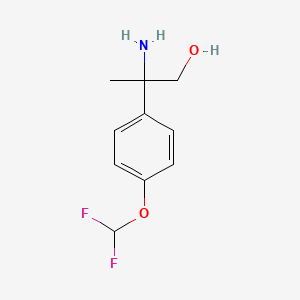

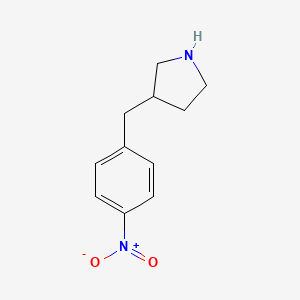
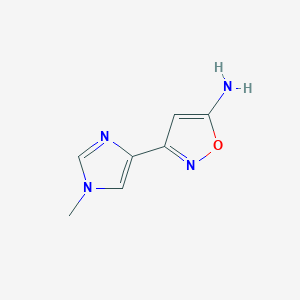
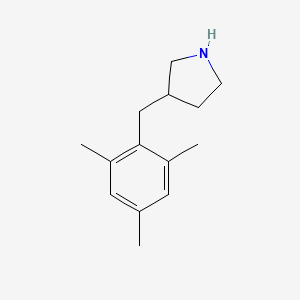
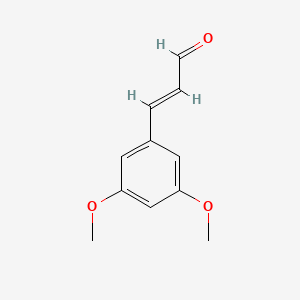
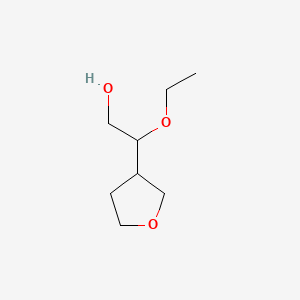
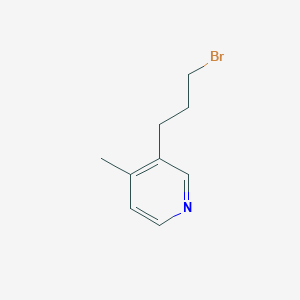
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
